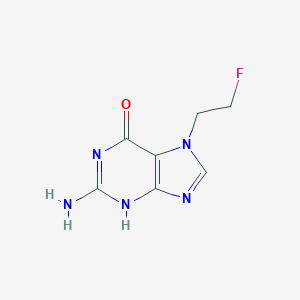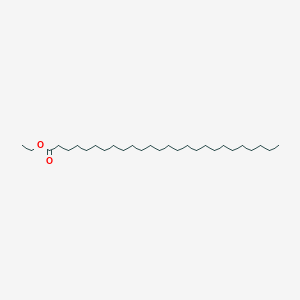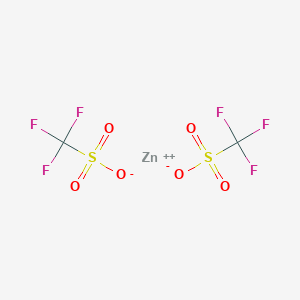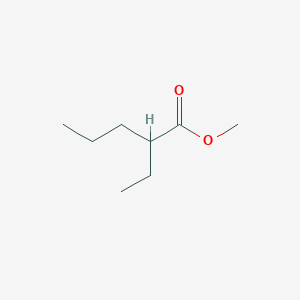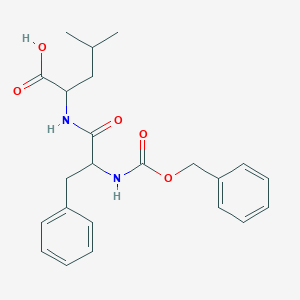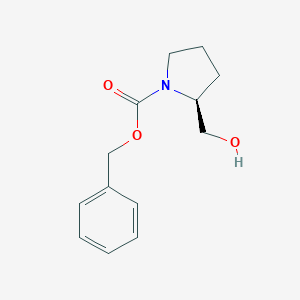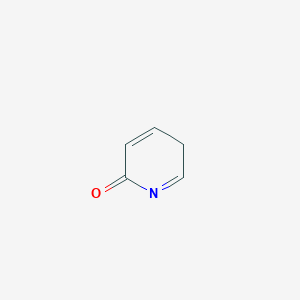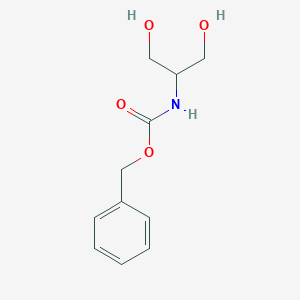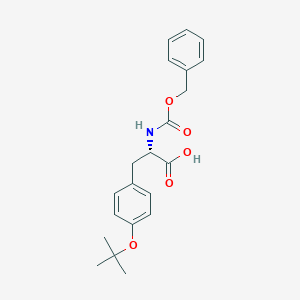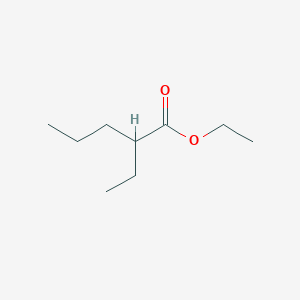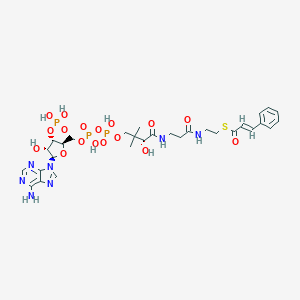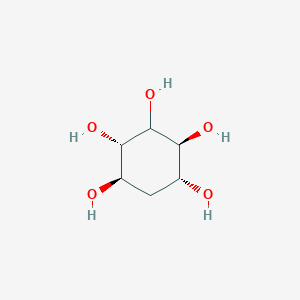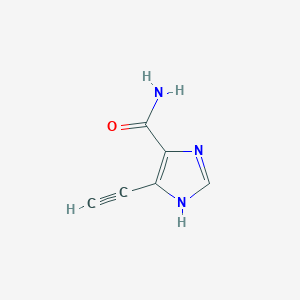
5-Ethynyl-1H-imidazole-4-carboxamide
カタログ番号 B153770
CAS番号:
126004-16-8
分子量: 135.12 g/mol
InChIキー: VTEPZBCRFBNYNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
5-Ethynyl-1H-imidazole-4-carboxamide is a chemical compound with the molecular formula C11H13N3O5 . It is also known by other names such as 5-Ethinyl-1-(D-ribofuranosyl)-1H-imidazol-4-carboxamid .
Synthesis Analysis
The synthesis of 5-Ethynyl-1H-imidazole-4-carboxamide has been studied in the context of its potential as an anti-dengue virus compound . The synthesis involved the preparation of two types of prodrugs of 1, revealing that the S-acyl-2-thioethyl (SATE) prodrug had stronger anti-DENV activity than the aryloxyphosphoramidate (so-called ProTide) prodrug .Molecular Structure Analysis
The molecular structure of 5-Ethynyl-1H-imidazole-4-carboxamide is characterized by an average mass of 267.238 Da and a monoisotopic mass of 267.085510 Da . It has 3 of 4 defined stereocentres .Chemical Reactions Analysis
The chemical reactions involving 5-Ethynyl-1H-imidazole-4-carboxamide have been studied in relation to its antiviral activity. It was found that the lower anti-DENV activity of 2 is due to reduced susceptibility to phosphorylation by cellular kinase(s), and it was investigated whether a monophosphate prodrug of 2 can improve its activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Ethynyl-1H-imidazole-4-carboxamide include an average mass of 267.238 Da and a monoisotopic mass of 267.085510 Da .特性
IUPAC Name |
5-ethynyl-1H-imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-2-4-5(6(7)10)9-3-8-4/h1,3H,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEPZBCRFBNYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565007 | |
| Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-1H-imidazole-4-carboxamide | |
CAS RN |
126004-16-8 | |
| Record name | 5-Ethynyl-1H-imidazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


A solution of 200 mg (0.75 mmol) of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide in 5 ml of 1N hydrochloric acid solution was heated under reflux at 100° C. for 4 hours. After the reaction, the reaction solution was neutralized with lN sodium hydroxide solution, silica gel powder was added, and the solvent was evaporated. The residue was adsorbed onto a silica gel column (2.7×11 cm), eluted with a 0-16% ethanol-chloroform solvent mixture, and crystallized from an ethanol-hexane solvent mixture to obtain 38 mg of pale yellow crystals of 5-ethynylimidazole-4-carboxamide (yield: 37.6%).
Quantity
200 mg
Type
reactant
Reaction Step One



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

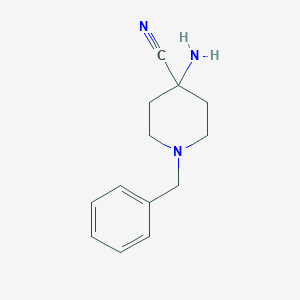
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)
